Psidial A

Description

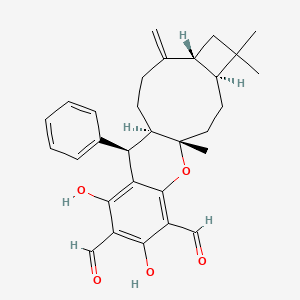

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVENNIBGTQJE-QIBYHJKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation and Purification of Psidial A from Psidium guajava Leaves

Executive Summary

This technical guide details the isolation of Psidial A , a rare and bioactive meroterpenoid (specifically a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) from the leaves of Psidium guajava (Guava).[1][2] Unlike common flavonoids or simple terpenes, this compound presents unique challenges due to its dialdehyde functionality and phloroglucinol core , which make it susceptible to oxidation and cyclization under harsh acidic or basic conditions.

This protocol deviates from standard "grind-and-extract" methods by prioritizing fractionation logic that separates this compound from its structural isomer Guajadial and other interfering sesquiterpenoids.

Chemo-Botanical Context & Stability

Target Compound: this compound (

-

Diformyl Moiety: Two aldehyde groups at C-7 and C-8. Critical Handling Note: Avoid primary amines and strong acids to prevent Schiff base formation or acetalization.

-

Phloroglucinol Ring: Electron-rich aromatic system. Critical Handling Note: Susceptible to oxidative coupling; use degassed solvents where possible.

Pre-Analytical Preparation

To maximize yield and minimize enzymatic degradation of the caryophyllene skeleton:

-

Harvesting: Collect mature leaves (avoiding senescent yellow leaves).

-

Drying: Shade dry at ambient temperature (

C) for 7–10 days. Do not oven dry >40°C to prevent volatilization of the sesquiterpene component. -

Comminution: Grind to a coarse powder (40–60 mesh). Avoid fine flour-like consistency to prevent column clogging during bulk extraction.

Isolation Workflow (The Core Protocol)

Phase 1: Extraction and Liquid-Liquid Partitioning

The objective is to remove high-polarity interferences (tannins, sugars) and low-polarity lipids (waxes, chlorophyll) to concentrate the mid-polarity meroterpenoids.

Protocol:

-

Maceration: Extract 1.0 kg of dried leaf powder with 10 L of 70% Ethanol (aq) at room temperature for 72 hours. Repeat 3 times.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at

C to obtain a crude gummy extract. -

Partitioning:

-

Suspend crude extract in Distilled Water (1 L).

-

Wash 1: Partition with n-Hexane (

L). Discard Hexane layer (contains chlorophyll/waxes). -

Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (

L). -

Wash 2: (Optional) Partition remaining aqueous layer with n-Butanol to remove glycosides (this compound is absent here).

-

-

Result: The EtOAc Fraction is the active pool containing this compound.

Phase 2: Chromatographic Separation

The EtOAc fraction contains this compound, Guajadial, and Psidials B/C. Separation requires a gradient that exploits the subtle polarity differences of the aldehyde groups.

Step 1: Silica Gel Open Column (Normal Phase)

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient of Hexane : Ethyl Acetate (100:0

0:100). -

Elution Logic: this compound typically elutes in the 80:20 to 70:30 (Hex:EtOAc) window.

-

Monitoring: TLC (Silica

). Spray with Vanillin-Sulfuric Acid and heat. Terpenoids appear as purple/violet spots.

Step 2: Sephadex LH-20 (Molecular Sizing & Adsorption)

-

Objective: Remove polymeric tannins and chlorophyll breakdown products that co-elute on silica.

-

Solvent: CHCl

: MeOH (1:1) . -

Mechanism: this compound (MW 474) permeates the pores; larger tannins are excluded or adsorbed.

Step 3: High-Performance Liquid Chromatography (HPLC) Final purification is required to separate this compound from its isomer Guajadial.

-

Column: RP-C18 (e.g., Phenomenex Luna, 5

m, -

Mobile Phase: Acetonitrile (ACN) : Water (

Formic Acid).[3][4] -

Isocratic Mode: 85% ACN is often effective for final resolution.

-

Detection: UV at 278 nm (characteristic of the acylphloroglucinol chromophore).

Workflow Visualization

Caption: Figure 1.[1][5] Step-by-step fractionation logic prioritizing the removal of lipophilic interferences before chromatographic resolution of the meroterpenoid fraction.

Structural Elucidation & Validation

Identification relies on the unique "fingerprint" of the dialdehyde and the caryophyllene moiety.

Key NMR Diagnostic Signals (500 MHz, CDCl )

The presence of two downfield singlets (aldehydes) and two chelated hydroxyls is definitive for this compound.

| Position | Multiplicity | Diagnostic Significance | ||

| CHO-1 | 10.11 | s | 191.6 | Formyl group on phloroglucinol ring |

| CHO-2 | 9.92 | s | 191.2 | Formyl group on phloroglucinol ring |

| OH-1 | 13.22 | s | - | Hydrogen-bonded Phenolic OH |

| OH-2 | 12.96 | s | - | Hydrogen-bonded Phenolic OH |

| H-14 | 5.04, 5.01 | br s | 111.2 | Exocyclic methylene (Caryophyllene tail) |

| H-12 | 0.99 | s | 21.7 | Methyl group |

| H-13 | 0.96 | s | 29.7 | Methyl group |

| H-15 | 1.17 | s | 22.2 | Methyl group |

Mass Spectrometry (HR-ESI-MS)

-

Ion Mode: Negative or Positive.[2]

-

Theoretical Mass: 474.2406 (

).[1] -

Observation: Look for

at

Structural Logic Diagram

Caption: Figure 2. Decision tree for spectroscopic validation of this compound, highlighting the critical aldehyde and phenolic proton signals.

References

-

Yang, X. L., et al. (2007). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(1), 6-9. [Link]

-

Shao, M., et al. (2012). Structural Identification and Bioactivity of this compound. Journal of Natural Products. [Link]

-

Lee, S. B., et al. (2010). Bioactive Meroterpenoids from Psidium guajava.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Begum, S., et al. (2002). Triterpenoids from the leaves of Psidium guajava. Phytochemistry, 61(4), 399-403. [Link]

Sources

Psidial A 3,5-diformylbenzyl phloroglucinol caryophyllene skeleton

Technical Deep Dive: Psidial A & The 3,5-Diformylbenzyl Phloroglucinol Caryophyllene Skeleton

Executive Summary this compound is a complex meroterpenoid isolated from the leaves of Psidium guajava (Guava). It represents a unique chemical architecture characterized by the fusion of a 3,5-diformylbenzyl phloroglucinol moiety with a caryophyllene sesquiterpene unit. This molecule has garnered significant attention in drug discovery due to its potent biological activities, specifically as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) —a validated target for Type 2 Diabetes and obesity—and for its cytotoxic effects against human hepatoma (HepG2) cells.

This guide details the structural elucidation, biosynthetic logic, isolation protocols, and pharmacological potential of this compound, serving as a blueprint for researchers investigating this scaffold for therapeutic development.

Structural Architecture & Biosynthesis

The core of this compound is a "chimeric" structure formed by the convergence of two distinct biosynthetic pathways: the polyketide pathway (generating the phloroglucinol core) and the terpenoid pathway (generating the caryophyllene sesquiterpene).

The Skeleton

-

Moiety A (Polyketide): A phloroglucinol ring substituted with two formyl groups (aldehydes) at the 3 and 5 positions. This electron-rich aromatic system is crucial for the molecule's reactivity and biological binding.

-

Moiety B (Terpenoid): A caryophyllene unit. This bicyclic sesquiterpene provides a bulky, lipophilic domain that facilitates membrane permeability and hydrophobic interactions within enzyme active sites.

-

The Linkage: The fusion occurs via a hetero-Diels-Alder cycloaddition, creating a chromane-like or bridged ring system depending on the specific isomer (this compound vs. Guajadial).

Biosynthetic Pathway (The o-Quinone Methide Hypothesis)

The assembly of this compound is believed to proceed through a biomimetic cascade. The phloroglucinol precursor undergoes dehydration to form a highly reactive o-quinone methide (o-QM) intermediate. This intermediate then engages in a [4+2] cycloaddition with the exocyclic double bond of caryophyllene.

Figure 1: Proposed biosynthetic pathway of this compound via o-quinone methide intermediate.

Isolation & Purification Protocol

The isolation of this compound requires a rigorous fractionation strategy to separate it from structurally similar meroterpenoids (e.g., Psidial B, Guajadial). The following protocol is based on established methodologies (Fu et al., Org. Lett. 2010).[1][2]

Extraction Workflow

Reagents: Ethanol (70%), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel (200-300 mesh), Sephadex LH-20.

-

Crude Extraction:

-

Dry Psidium guajava leaves (8.0 kg) are powdered and extracted with 70% EtOH (3x) under reflux.

-

Concentrate the combined extracts in vacuo to yield a gum.

-

-

Partitioning:

-

Suspend the gum in water.

-

Partition successively with EtOAc and n-BuOH.

-

Target Phase: The EtOAc-soluble portion (approx. 386 g) contains the meroterpenoids.

-

-

Chromatographic Separation:

-

Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

-

Eluent: CHCl₃/MeOH gradient (100:0

9:1). -

Collect fractions. This compound typically elutes in early-to-mid polarity fractions (often designated Fraction A1-A4).

-

-

Purification:

-

Further purify active fractions using Sephadex LH-20 (Eluent: CHCl₃/MeOH 1:1 or 3:1) to remove chlorophyll and polymeric tannins.

-

Final purification via Reversed-Phase HPLC (C18) may be required for analytical purity.

-

Figure 2: Step-by-step isolation workflow for this compound from Guava leaves.

Chemical Characterization (The Fingerprint)[4]

Identification of this compound relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). The 3,5-diformylbenzyl functionality provides distinct diagnostic signals.

Table 1: Key Diagnostic Data for this compound

| Parameter | Value / Characteristic | Diagnostic Significance |

| Formula | 14 Degrees of Unsaturation | |

| HR-EIMS | m/z 474.2408 | Confirms molecular mass |

| Aldehyde Protons ( | Confirms 3,5-diformyl groups | |

| Benzyl Protons ( | Aromatic ring protons | |

| Methyl Groups ( | Caryophyllene gem-dimethyls | |

| Exocyclic Double Bond | Intact caryophyllene feature | |

| Phloroglucinol Core | Chelated phenolic hydroxyls |

Note: Data derived from Fu et al., Org. Lett. 2010 and related meroterpenoid literature.

Pharmacological Potential: Mechanism of Action

This compound and its congeners (Psidial B, Guajadial) act as "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets.

PTP1B Inhibition (Diabetes & Obesity)

Target: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibiting PTP1B restores insulin sensitivity.

-

Mechanism: The phloroglucinol moiety mimics the phosphotyrosine substrate, while the lipophilic caryophyllene tail likely binds to the allosteric sites (hydrophobic pockets) near the active site, improving selectivity over other phosphatases (e.g., TCPTP).

-

Potency: Members of this class (Psidials) have demonstrated inhibitory activity at concentrations

.

Cytotoxicity (Oncology)

Target: HepG2 (Human Hepatocellular Carcinoma).[1][3]

-

Activity: this compound has shown significant antiproliferative activity.

-

Pathway: The mechanism likely involves the induction of apoptosis via mitochondrial membrane disruption, a common pathway for sesquiterpene-based meroterpenoids.

Figure 3: Dual pharmacological mechanism of this compound.

References

-

Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659. Link

-

Lawrence, K. et al. (2011). A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and this compound. Organic Letters, 13(24), 6564–6567. Link

-

Nguyen, T. H., et al. (2017). Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids. Scientific Reports, 7, 12101. Link

-

Rizzo, L. Y., et al. (2014). In silico and in vitro evaluation of the antitumor activity of Psidium guajava. ResearchGate.[4] Link

Sources

- 1. Curcumin induced HepG2 cell apoptosis-associated mitochondrial membrane potential and intracellular free Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

molecular weight and formula of Psidial A meroterpenoid

An In-Depth Technical Guide to the Molecular Characteristics of Psidial A

This technical guide provides a comprehensive overview of the meroterpenoid this compound, focusing on its molecular formula, weight, and the scientific methodology employed for its characterization. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from authoritative sources to deliver field-proven insights into the structural elucidation of this complex natural product.

Introduction to this compound: A Novel Meroterpenoid

This compound is a naturally occurring meroterpenoid isolated from the leaves of the guava plant, Psidium guajava L.[1][2][3][4]. Meroterpenoids are hybrid natural products with a structure derived from both terpenoid and polyketide biosynthetic pathways. This unique chemical architecture often imparts significant biological activities, making them a subject of intense interest in pharmacology and drug discovery.

Structurally, this compound is distinguished by a complex skeleton described as a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene[1][2]. This intricate fusion of a sesquiterpenoid (caryophyllene) with a phloroglucinol derivative underscores the sophisticated biosynthetic machinery of P. guajava and presents a challenging and intriguing target for chemical analysis. Its discovery has expanded the known diversity of meroterpenoids and provides a new scaffold for biological screening[5][6].

Molecular Formula and Weight Determination

The definitive identification of a novel compound begins with the precise determination of its molecular formula and weight. For this compound, this was achieved primarily through high-resolution mass spectrometry, a cornerstone technique in natural product chemistry that provides the elemental composition of a molecule with exceptional accuracy.

The Causality of High-Resolution Mass Spectrometry (HRMS)

Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is critical because it allows for the calculation of a unique elemental composition. The choice of High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was pivotal in unambiguously establishing the molecular formula of this compound. The technique's soft ionization minimizes fragmentation, ensuring a prominent molecular ion peak essential for accurate formula determination.

Data Presentation: Molecular Properties of this compound

The experimental data unequivocally established the molecular properties of this compound as follows:

| Property | Value | Method | Source |

| Molecular Formula | C₃₀H₃₄O₅ | HREIMS & NMR | [1][2][7] |

| Observed Mass [M]⁺ | 474.2408 m/z | HREIMS | [1][2] |

| Calculated Mass | 474.2406 m/z | Based on C₃₀H₃₄O₅ | [1][2] |

| Degrees of Unsaturation | 14 | Calculated from Formula | [1] |

The near-perfect agreement between the observed mass from HREIMS and the calculated mass for the formula C₃₀H₃₄O₅ provided high confidence in its elemental composition[1][2]. The 14 degrees of unsaturation, calculated from the formula, hinted at a complex structure containing multiple rings and double bonds, which was later confirmed by spectroscopic analysis.

The Structural Elucidation Workflow

Determining the complex three-dimensional structure of this compound required a multi-faceted analytical approach. The overall workflow is a self-validating system where data from orthogonal techniques are integrated to build and confirm the molecular architecture. The structure was ultimately confirmed through single-crystal X-ray diffraction analysis, the gold standard for structural determination[1][3][5].

Visualization of the Elucidation Pathway

The following diagram illustrates the logical progression from raw natural source to a fully characterized molecule.

Caption: Workflow for the isolation and structural elucidation of this compound.

Key Experimental Protocols

The trustworthiness of the structural assignment rests on the rigorous application of established analytical protocols. Below are methodologies central to the characterization of this compound.

Protocol for Isolation and Purification

-

Extraction: Powdered dried leaves of P. guajava (8.0 kg) were extracted three times by heating with 70% aqueous ethanol (EtOH)[1]. The rationale for using aqueous ethanol is its broad polarity, which efficiently extracts a wide range of secondary metabolites.

-

Solvent Partitioning: The concentrated EtOH extract was suspended in water and partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH)[1]. This step separates compounds based on their polarity, with the moderately polar this compound concentrating in the EtOAc fraction.

-

Column Chromatography: The bioactive EtOAc-soluble portion was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol[1]. This is a fundamental technique for separating compounds based on their differential adsorption to the stationary phase.

-

Final Purification: Fractions containing this compound were further purified using Sephadex LH-20 column chromatography, a size-exclusion method effective for removing smaller impurities, yielding 80 mg of pure this compound[1].

Protocol for High-Resolution Mass Spectrometry (HREIMS)

-

Sample Preparation: A dilute solution of purified this compound was prepared in a suitable volatile solvent (e.g., methanol or chloroform).

-

Ionization: The sample was introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, in this case, [M-H]⁻ and [M+Na]⁺ adducts, as well as the molecular ion [M]⁺[1].

-

Mass Analysis: The ions were guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer measures the m/z ratio with high precision.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak. The highly accurate mass of this peak (474.2408) was used in a formula calculator, along with isotopic pattern matching, to determine the most probable elemental composition, C₃₀H₃₄O₅[1].

Protocol for NMR-Based Structure Elucidation

-

Sample Preparation: 5-10 mg of pure this compound was dissolved in an appropriate deuterated solvent (CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra were acquired. The ¹H spectrum provides information on the number and type of protons, while the ¹³C spectrum reveals the number and type of carbon atoms[2]. These initial spectra helped identify key structural motifs like aromatic rings, aldehydes, methyl groups, and a terminal double bond[1][2].

-

2D NMR (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are two or three bonds away. By systematically analyzing the HMBC correlations, scientists could piece together the molecular fragments, establishing the connectivity of the entire carbon skeleton[1]. For instance, correlations from methyl protons to neighboring quaternary carbons were key to defining the sesquiterpenoid core[1].

-

Chemical and Biological Significance

This compound, along with its isomers and related compounds from guava, represents a class of molecules with potential therapeutic value. While this compound itself showed only weak inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity, its analogs demonstrated more significant effects[1][5]. Other related meroterpenoids from P. guajava, such as Psiguadials A and B, have exhibited potent inhibitory effects on the growth of human hepatoma cells[6][8].

The discovery and characterization of this compound contribute to the growing library of natural products that can serve as starting points for drug development. Its complex, rigid structure makes it an interesting scaffold for medicinal chemistry to explore structure-activity relationships.

Conclusion

The characterization of this compound is a testament to the power of modern analytical chemistry in natural product research. Through a logical and self-validating workflow combining chromatography, high-resolution mass spectrometry, and multi-dimensional NMR, its molecular formula of C₃₀H₃₄O₅ and intricate 3D structure were definitively established. This foundational knowledge is indispensable for the further exploration of its biological activities and potential applications in medicine and pharmacology.

References

-

Fu, H. Z., et al. (2010). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 804–807. [Link][1]

-

Fu, H. Z., et al. (2010). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. American Chemical Society. [Link][2]

-

ResearchGate. (n.d.). Chemical structures of Psidium guajava's active compounds. This compound,... [Link][7]

-

ResearchGate. (n.d.). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. [Link][5]

-

ResearchGate. (n.d.). Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava. [Link][6]

-

PubMed. (2010). Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L. [Link][3]

-

PubMed. (2017). Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava. [Link][8]

-

Iraqi Journal of Pharmaceutical Sciences. (2024). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq. [Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Extraction and Isolation of Psidial A from Psidium guajava Leaves

Abstract & Introduction

Psidial A is a rare sesquiterpenoid-based meroterpenoid (C₃₀H₃₄O₅) isolated from the leaves of Psidium guajava (Guava).[1][2][3][4] Structurally, it features a unique 3,5-diformylbenzyl phloroglucinol moiety coupled to a caryophyllene-derived sesquiterpene backbone. It has demonstrated significant biological potential, including protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and antiproliferative effects against human cancer cell lines.

This protocol details a standardized, scalable workflow for the extraction, fractionation, and high-purity isolation of this compound. Unlike generic phytochemical extractions, this guide focuses on the specific polarity window required to separate this compound from its structural isomers (e.g., Guajadial, Psidial B) using a validated ethyl acetate enrichment followed by dual-stage chromatography.

Materials & Reagents

Biological Material[1][4][5][6][7][8][9][10][11]

-

Source: Psidium guajava L. leaves (Authentication required).[1][2][3][4][5][6][7][8][9]

-

Pre-treatment: Shade-dried for 10–14 days, pulverized to a fine powder (40–60 mesh).

Solvents (HPLC Grade or Analytical Grade)

-

Extraction: Ethanol (95% and 70%), Methanol.

-

Partitioning: n-Hexane (for defatting), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

-

Chromatography: Chloroform (CHCl₃), Methanol (MeOH), Acetonitrile (ACN), Formic Acid (0.1%).

-

Water: Milli-Q or double-distilled water (ddH₂O).

Consumables & Stationary Phases[6][9][10][12][13]

-

Silica Gel: 200–300 mesh (for column chromatography).

-

Sephadex LH-20: For size-exclusion/polarity refinement.

-

TLC Plates: Silica gel 60 F₂₅₄ (Aluminum backed).

-

HPLC Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

Experimental Workflow (Graphviz)

The following diagram illustrates the critical path from raw leaf material to purified this compound.

Caption: Step-by-step isolation workflow highlighting the critical Ethyl Acetate enrichment phase.

Detailed Protocol

Phase 1: Extraction and Partitioning

Objective: To isolate the crude meroterpenoid-rich fraction from the bulk plant matrix.

-

Extraction:

-

Weigh 1.0 kg of dried, powdered Psidium guajava leaves.

-

Extract with 70% Ethanol (3 × 3 L) under reflux for 2 hours per cycle. Alternatively, maceration at room temperature for 72 hours is acceptable but less efficient.

-

Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to obtain a dark green gummy residue.

-

-

Partitioning (Enrichment):

-

Suspend the crude gum in 1 L of distilled water .

-

Defatting: Partition with n-Hexane (3 × 1 L) to remove chlorophyll and non-polar lipids. Discard the hexane layer.

-

Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 × 1 L).

-

Post-Partition: The remaining aqueous layer can be partitioned with n-Butanol to remove highly polar glycosides (optional).

-

Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Result: This EtOAc-soluble fraction contains this compound, Guajadial, and related isomers.

-

Phase 2: Silica Gel Column Chromatography

Objective: To separate this compound from other meroterpenoids and flavonoids.

-

Column Packing: Pack a glass column (e.g., 50 mm ID) with Silica Gel (200–300 mesh) using Chloroform (CHCl₃) as the slurry solvent.

-

Loading: Dissolve the EtOAc fraction in a minimum volume of CHCl₃ (or adsorb onto silica) and load onto the column.

-

Elution Gradient: Elute with a gradient of CHCl₃:MeOH starting at 100:0 and increasing polarity.

-

100:0 CHCl₃ (2 Column Volumes)

-

98:2 CHCl₃:MeOH

-

95:5 CHCl₃:MeOH (Critical window for Psidials)

-

90:10 CHCl₃:MeOH

-

-

Fraction Collection: Collect 250 mL fractions. Monitor via TLC (Solvent: CHCl₃:MeOH 9:1). This compound typically elutes in early-to-mid polarity fractions (often designated "Fraction A1" or "A4" in literature). Look for spots that quench UV at 254 nm and stain distinctively (often purple/brown) with Vanillin-H₂SO₄.

Phase 3: Purification (Sephadex LH-20)

Objective: Final polishing to remove chlorophyll traces and polymeric impurities.

-

Dissolve the this compound-rich fraction from Phase 2 in CHCl₃:MeOH (3:1) .

-

Load onto a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute isocratically with CHCl₃:MeOH (3:1).

-

Collect small fractions (10–15 mL). This compound usually elutes as a distinct band.

-

Crystallization: Concentrate active fractions. This compound may recrystallize from MeOH or CHCl₃ as colorless flakes.

Quality Control & Characterization

Analytical HPLC Method

To verify the identity and purity of the isolated this compound, use the following validated conditions.

| Parameter | Condition |

| System | HPLC with PDA/UV Detector |

| Column | C18 Reverse Phase (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 278 nm (Max Abs) |

| Injection Vol | 10 µL |

| Gradient | 0–25 min: 50% → 90% B (Linear)25–30 min: 90% B (Wash)30–35 min: 50% B (Re-equilibration) |

Identification Criteria

-

Retention Time: this compound will elute close to its isomer Guajadial. Resolution is critical; the gradient 50-90% B is designed to separate these hydrophobic meroterpenoids.

-

Mass Spectrometry (ESI-MS):

-

Negative Mode [M-H]⁻: m/z 473.3

-

Positive Mode [M+Na]⁺: m/z 497.3

-

-

Melting Point: 250 °C.

-

Key IR Signals: 3082/3036 cm⁻¹ (terminal double bond), 1632 cm⁻¹ (conjugated carbonyl).

Troubleshooting & Optimization

-

Issue: Co-elution with Guajadial.

-

Solution: this compound and Guajadial are isomers. If they co-elute on silica, use a slower gradient on the HPLC (e.g., 60-80% ACN over 40 mins) or use semi-preparative HPLC for final separation.

-

-

Issue: Low Yield.

-

Solution: Ensure the initial extraction is exhaustive (3 cycles). Do not skip the Hexane defatting step, as lipids can interfere with silica gel adsorption, causing "smearing" of bands.

-

-

Stability:

-

This compound contains aldehyde groups (formylbenzyl). Avoid using amine-based modifiers in the mobile phase to prevent Schiff base formation. Store the isolated compound at -20°C in the dark.

-

References

-

Fu, H. Z., et al. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659.

-

Shao, M., et al. (2012). Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava.[3] Organic Letters, 14(20), 5262-5265.

-

BenchChem. (2025).[5] Application Note: Determination of Guajadial C in Psidium guajava Leaf Extracts by HPLC.[5]

-

Nantathanakul, P., et al. (2022).[6] HPLC-based metabolomics of Psidium guajava Linn. leaf extracts.[1][4][10][5][6][7][8][9] bioRxiv.

Sources

- 1. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phcog.com [phcog.com]

- 7. etflin.com [etflin.com]

- 8. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of α-Glucosidase Inhibitory Triterpenoids in Psidium guajava Using HPLC–DAD–ELSD and Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsret.com [ijsret.com]

Application Note: High-Purity Isolation of Psidial A via Silica Gel Column Chromatography

Abstract & Scientific Context

Psidial A is a rare sesquiterpenoid-diphenylmethane meroterpenoid found in the leaves of Psidium guajava. Unlike simple terpenes, this compound possesses a unique 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene scaffold. This structural complexity confers significant bioactivity, including anticancer potential and PTP1B inhibitory effects (relevant to diabetes therapeutics).

However, the purification of this compound is notoriously difficult due to the presence of structural isomers (e.g., Guajadial, Psidial B) and a complex matrix of tannins and flavonoids. This guide details a robust silica gel chromatography protocol optimized to resolve this compound from these interfering co-metabolites.

Pre-Purification Considerations

Sample Preparation & Extraction Logic

Direct chromatography of crude ethanolic extracts leads to rapid column saturation and irreversible adsorption of tannins. A liquid-liquid partitioning step is mandatory to enrich the meroterpenoid fraction.

-

Extraction Solvent: 70% Ethanol (aq).[1] Rationale: High solubility of glycosides and meroterpenoids; disrupts cell walls.

-

Partitioning: The crude ethanolic gum must be suspended in water and partitioned successively with:

-

Petroleum Ether/Hexane: Removes fats, waxes, and chlorophyll (prevents "greasing" of the silica).

-

Ethyl Acetate (EtOAc): TARGET FRACTION. Extracts this compound, Guajadial, and other meroterpenoids.

-

n-Butanol: Removes highly polar glycosides and tannins (waste).

-

Stationary Phase Selection

-

Material: Silica Gel 60 (0.040–0.063 mm / 230–400 mesh).

-

Rationale: The flash grade mesh size provides the theoretical plate count necessary to separate the diastereomers of the psidial/guajadial complex.

Chromatographic Protocol

Workflow Visualization

The following diagram illustrates the critical fractionation tree required to isolate this compound.

Figure 1: Fractionation tree for the isolation of this compound from Guava leaves.

Primary Silica Gel Column (The "Rough Cut")

This step removes the bulk of the flavonoids and separates the meroterpenoid cluster.

Column Specifications:

-

Column Dimensions: 5 cm ID x 60 cm length (for ~50g crude extract).

-

Silica Loading: 1:30 to 1:50 (Sample:Silica ratio). Meroterpenoids are difficult to resolve; higher silica ratios prevent band broadening.

Mobile Phase Gradient (Chloroform System):

While Hexane:EtOAc is common for terpenes, literature specifically cites Chloroform (CHCl

| Step | Solvent System (v/v) | Volume (CV)* | Target Eluates |

| 1 | CHCl | 2 | Non-polar lipids, waxes |

| 2 | CHCl | 3 | Simple sesquiterpenes |

| 3 | CHCl | 5 | This compound , Guajadial |

| 4 | CHCl | 3 | Polar meroterpenoids (Psidial B/C) |

| 5 | CHCl | 2 | Column Flush (Flavonoids) |

*CV = Column Volume

Operational Note: Collect fractions of approximately 100-200 mL. Monitor using TLC (Section 4). This compound typically elutes in the mid-polarity region (95:5 zone).

Secondary Purification (The "Fine Tune")

The fractions from the primary column containing this compound will likely contain Guajadial. These isomers are difficult to separate on silica alone.

-

Refinement Strategy: Pool the active fractions.

-

Option A (Silica): Re-chromatograph using a shallower gradient of Hexane:Ethyl Acetate (8:2 to 6:4) . The change in solvent selectivity (from chlorinated to acetate) often resolves the isomers.

-

Option B (Sephadex - Recommended): If silica fails to resolve the isomers, pass the fraction through a Sephadex LH-20 column eluting with CHCl

:MeOH (3:1).[1] This separates based on molecular size and hydrogen bonding capabilities, effectively isolating this compound from stubborn impurities.

Detection & Validation

Thin Layer Chromatography (TLC)

-

Plate: Silica Gel 60 F

aluminum sheets. -

Mobile Phase: CHCl

:MeOH (15:1) or Hexane:EtOAc (3:2). -

Visualization:

-

UV 254 nm: this compound absorbs due to the formyl-phloroglucinol ring (dark spot).

-

Vanillin-Sulfuric Acid: Spray and heat at 105°C. Terpenoid moieties turn violet/blue.

-

Ferric Chloride (FeCl

): Spray reagent. Phenolic hydroxyls turn dark blue/black (confirms the phloroglucinol core).

-

Chemical Validation (NMR)

Final purity must be confirmed via

-

Aldehyde Protons: Two distinct singlets around

9.90–10.20 ppm (confirming the diformyl groups). -

Phenolic Protons: Sharp singlets downfield (

12.0–13.5 ppm), indicating hydrogen bonding.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Tailing on Column | Acidic phenolic groups interacting with silica silanols. | Add 0.1% Formic Acid to the mobile phase to suppress ionization. |

| Co-elution | Isomers (Guajadial) have identical polarity. | Switch solvent selectivity (e.g., from CHCl |

| Sample Decomposition | Acid sensitivity of the acetal/aldehyde groups. | Avoid prolonged exposure to silica (which is slightly acidic). Run the column quickly (Flash chromatography). |

References

-

Shao, M., et al. (2010).[1][2] Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659. [Link]

-

Fu, H., et al. (2010). Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava.[3][4][5] Organic Letters, 12(11), 2654–2657. [Link]

-

Begum, S., et al. (2002).[6] Triterpenoids from the leaves of Psidium guajava.[4][7][8] Phytochemistry, 61(4), 399–403. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. allstudyjournal.com [allstudyjournal.com]

- 8. acs.figshare.com [acs.figshare.com]

HPLC method development for Psidial A quantification

Application Note: HPLC-UV Method Development for the Quantification of Psidial A in Psidium guajava Matrices

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the isolation and quantification of This compound , a bioactive meroterpenoid found in Psidium guajava (Guava) leaves. This compound is a sesquiterpenoid-based compound (3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) exhibiting significant antiproliferative and proteasome inhibitory activities.

The primary analytical challenge addressed in this guide is the resolution of this compound from its structural isomer, Guajadial . Both compounds share a molecular weight of 474 Da and similar hydrophobicity. This method utilizes a C18 stationary phase with a distinct acid-modified mobile phase to achieve baseline resolution, leveraging the phenolic nature of the phloroglucinol moiety for peak sharpening.

Chemical Context & Detection Strategy

Analyte: this compound (C₃₀H₃₄O₅) Class: Meroterpenoid (Sesquiterpene + Phloroglucinol) Key Functional Groups:

-

Phloroglucinol Ring: Provides phenolic hydroxyls (acidic protons).

-

Aldehyde Groups: Reactive, potential for oxidation.

-

Caryophyllene Moiety: Highly hydrophobic, driving retention in Reverse Phase (RP).

Detection Logic (The "Why"):

-

UV Chromophore: While the terpene backbone is UV-transparent, the 3,5-diformylbenzyl phloroglucinol core possesses a conjugated aromatic system.

-

Wavelength Selection: Experimental data identifies a distinct absorption maximum at 278 nm (

), attributed to the aromatic ring transitions.[1] This is superior to non-specific detection at 210 nm, as it reduces interference from non-aromatic terpenes common in plant extracts.

Method Development Workflow

The following diagram illustrates the logical flow of the method development, highlighting the critical decision points for isomer resolution.

Figure 1: Method Development Decision Matrix for Meroterpenoid Quantification.

Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Rationale: A 250 mm column is recommended over 150 mm to provide the theoretical plates necessary to separate the this compound/Guajadial isomeric pair.

-

-

Temperature: 30°C (Controlled).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV @ 278 nm.

Mobile Phase Preparation

The phenolic hydroxyls on this compound can ionize at neutral pH, leading to peak broadening. Acidification suppresses ionization (

-

Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

-

Note: Phosphoric acid (0.1%) is an alternative if Mass Spectrometry (MS) is not used.

-

-

Solvent B (Organic): 100% Acetonitrile (ACN).

-

Why ACN? ACN provides sharper peaks for aromatic compounds compared to Methanol due to its dipole-dipole interaction capabilities and lower viscosity.

-

Gradient Program

This compound is late-eluting due to the caryophyllene skeleton.

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase Description |

| 0.0 | 60 | 40 | Equilibration: Traps polar impurities. |

| 5.0 | 60 | 40 | Isocratic Hold: Stabilizes baseline. |

| 25.0 | 10 | 90 | Linear Ramp: Elutes meroterpenoids. |

| 30.0 | 0 | 100 | Wash: Elutes highly lipophilic sterols. |

| 35.0 | 0 | 100 | Hold: Column cleaning. |

| 36.0 | 60 | 40 | Re-equilibration. |

| 45.0 | 60 | 40 | Ready for next injection. |

Sample Preparation Protocol

Objective: Isolate the terpene-rich fraction while minimizing chlorophyll and tannin interference.

-

Biomass: Dry Psidium guajava leaves (air-dried, shade) and pulverize to a fine powder (#40 mesh).

-

Extraction:

-

Weigh 1.0 g of powder into a 50 mL centrifuge tube.

-

Add 10 mL Methanol:Ethyl Acetate (1:1 v/v) .

-

Rationale: This binary solvent extracts the mid-polarity meroterpenoids better than pure methanol while excluding some highly polar sugars.

-

-

Disruption: Ultrasonic bath for 30 minutes at room temperature (< 40°C to prevent aldehyde oxidation).

-

Clarification: Centrifuge at 5,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane compatible with organic solvents).

-

Dilution: Dilute 1:10 with Mobile Phase Initial Conditions (60% Water / 40% ACN) prior to injection.

Validation Parameters (Self-Validating System)

To ensure "Trustworthiness," the method must pass these specific criteria before routine use.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | Critical for isomeric quantification. If | |

| Tailing Factor ( | Indicators of secondary silanol interactions. If | |

| Linearity ( | Range: 10 – 500 µg/mL. Confirms detector response fidelity at 278 nm. | |

| Precision (RSD) | Ensures autosampler and pump stability. | |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Sensitivity check. Typical LOD for this compound is ~0.5 µg/mL. |

Troubleshooting Guide

-

Issue: Co-elution of this compound and Guajadial.

-

Issue: Peak splitting or "shoulders".

-

Issue: Baseline drift at 278 nm.

References

-

Shao, M., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[5] Link

- Grounding: Establishes the chemical structure, UV max (278 nm)

-

Fu, H. Z., et al. (2010). "Psidials A–C, three unusual meroterpenoids from the leaves of Psidium guajava L." PubMed.[5] Link

-

Grounding: Confirms biological activity and isomeric relationships.[6]

-

-

Lichtenthaler, H. K. (1987). "Chlorophylls and Carotenoids: Pigments of Photosynthetic Biomembranes."[7] Methods in Enzymology. Link

- Grounding: Provides context for pigment interference (chlorophylls) in leaf extracts and UV selection.

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

- Grounding: The standard for the valid

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. allstudyjournal.com [allstudyjournal.com]

- 5. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jkip.kit.edu [jkip.kit.edu]

Application Note: Kinetic Characterization of Psidial A as a PTP1B Inhibitor

Abstract & Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] It functions as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). Consequently, inhibiting PTP1B enhances insulin sensitivity and glucose uptake.

Psidial A is a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava (Guava).[3] Structurally characterized by a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene skeleton, this compound has demonstrated significant inhibitory activity against PTP1B, with reported activity in the low micromolar range (~10 µM).[3]

This Application Note provides a rigorous, standardized protocol for quantifying the inhibitory potency (IC50) of this compound against recombinant human PTP1B. Unlike generic screening protocols, this guide addresses specific challenges associated with meroterpenoid solubility and the redox sensitivity of the PTP1B catalytic site.

Biological Context: The Insulin Signaling Pathway

The following diagram illustrates the critical node where PTP1B acts to dampen insulin signaling, highlighting the therapeutic intervention point for this compound.

Figure 1: PTP1B negatively regulates insulin signaling by dephosphorylating IR and IRS-1. This compound inhibits PTP1B, restoring signaling flux.

Experimental Design & Principles

Assay Principle

This protocol utilizes a colorimetric kinetic assay using para-Nitrophenyl Phosphate (pNPP) as the substrate.[4] PTP1B hydrolyzes colorless pNPP to phosphate and para-nitrophenol (pNP). Under alkaline conditions, pNP converts to the yellow para-nitrophenolate anion, which absorbs strongly at 405 nm .

Critical Considerations for this compound

-

Redox Sensitivity: The active site of PTP1B contains a catalytic cysteine (Cys215) that is highly susceptible to oxidation, which irreversibly inactivates the enzyme. Dithiothreitol (DTT) must be included in the buffer to maintain the enzyme in its active, reduced state.[5]

-

Solubility: this compound is a lipophilic meroterpenoid. It must be dissolved in DMSO. The final DMSO concentration in the assay must be kept constant (typically <1% or <5%) across all wells to prevent solvent-induced enzyme denaturation or compound precipitation.

-

Kinetic Mode: A continuous (kinetic) read is superior to an endpoint read for determining inhibition mechanisms, as it allows for the detection of non-linear rates caused by compound precipitation or time-dependent inhibition.

Materials & Reagents

| Component | Specification | Storage | Notes |

| PTP1B Enzyme | Recombinant Human (GST-tag or typically 1-321 aa) | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |

| Substrate | p-Nitrophenyl Phosphate (pNPP) | -20°C | Light sensitive. Prepare fresh. |

| Inhibitor | This compound (>95% purity) | -20°C | Dissolve in 100% DMSO to make 10 mM stock. |

| Buffer Base | HEPES (50 mM) or Bis-Tris (50 mM) | 4°C | pH 7.2 is optimal. |

| Reducing Agent | DTT (Dithiothreitol) | -20°C | Add fresh to buffer on day of assay. |

| Chelator | EDTA | RT | Prevents metal-dependent inhibition. |

| Salt | NaCl | RT | Maintains ionic strength (100 mM). |

| Plates | 96-well clear flat-bottom | RT | Polystyrene, non-binding surface recommended. |

Detailed Protocol

Buffer Preparation

Prepare the Assay Buffer fresh on the day of the experiment.

-

Composition: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Note: Add DTT immediately prior to use.

Compound Preparation (this compound)

-

Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

-

Serial Dilution: Prepare 100x concentrations in a separate PCR plate using 100% DMSO.

-

Example: For a final assay range of 0.1 µM to 100 µM, prepare stocks from 10 µM to 10 mM.

-

-

Intermediate Dilution: Dilute the DMSO stocks 1:25 into Assay Buffer to create 4x working solutions (containing 4% DMSO). This ensures the final DMSO concentration in the well is 1%.

Assay Workflow

Total Reaction Volume: 100 µL per well.

-

Enzyme Addition (50 µL): Dilute PTP1B enzyme in Assay Buffer to a concentration of 2-5 nM (optimization required per batch). Dispense 50 µL into experimental wells.

-

Inhibitor Addition (25 µL): Add 25 µL of the 4x this compound working solutions to the respective wells.

-

Control: Add 25 µL of Buffer + 4% DMSO (Vehicle Control).

-

Blank: Add 25 µL of Buffer + 4% DMSO to wells containing no enzyme (use buffer instead of enzyme volume).

-

-

Pre-Incubation: Incubate the plate for 10 minutes at 37°C . This allows the inhibitor to reach equilibrium binding with the enzyme.

-

Substrate Initiation (25 µL): Add 25 µL of pNPP (pre-warmed to 37°C) to start the reaction. Final pNPP concentration should be equal to the

of the enzyme (typically 2-4 mM). -

Measurement: Immediately place in a microplate reader. Measure Absorbance at 405 nm kinetically every 30-60 seconds for 20-30 minutes at 37°C.

Workflow Diagram

Figure 2: Step-by-step workflow for the colorimetric PTP1B inhibition assay.

Data Analysis & Validation

Velocity Calculation

-

Plot Absorbance (405 nm) vs. Time (min) for each well.

-

Determine the Initial Velocity (

) by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes). -

Subtract the slope of the "No Enzyme" blank from all samples to correct for non-enzymatic hydrolysis.

IC50 Determination

Calculate the Percent Inhibition for each concentration of this compound:

Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation using software like GraphPad Prism:

- : Log concentration of this compound.

- : Normalized response (0% to 100%).

Mechanism of Inhibition (Optional but Recommended)

To determine if this compound is competitive, non-competitive, or mixed:

-

Run the assay with varying concentrations of this compound (e.g., 0, IC50, 2xIC50) against varying concentrations of pNPP (e.g., 0.5x

to 5x -

Generate Lineweaver-Burk plots (

vs-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

Note: Previous studies on related meroterpenoids suggest a mixed-type inhibition is possible.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Enzyme Activity | Oxidation of Cys215 | Ensure DTT is fresh. Do not vortex the enzyme vigorously. |

| Precipitation | This compound insolubility | Check wells for turbidity. Reduce max concentration or ensure DMSO is < 5%.[5] |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. |

| High Background | Spontaneous pNPP hydrolysis | Use fresh substrate. Ensure buffer pH is not > 7.5. |

| Variable Data | Pipetting error / DMSO effects | Use a multichannel pipette. Ensure DMSO % is identical in all wells (including controls). |

References

-

Fu, H. Z., et al. (2010). "Psidials A-C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[6]

-

Zhang, Z. Y., et al. (2022). "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." Bio-protocol, 12(18), e4510.[7]

-

Cui, L., et al. (2017). "Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa." Scientific Reports, 7, 11973.

-

BioAssay Systems. "pNPP Phosphatase Assay Kit Protocol." BioAssay Systems Technical Notes.

Sources

- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bioassaysys.com [bioassaysys.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Biomimetic Synthesis of Psidial A and Meroterpenoid Analogues

Part 1: Executive Summary & Strategic Rationale

This compound is a complex meroterpenoid isolated from Psidium guajava (guava) leaves, exhibiting significant antiproliferative and phosphatase inhibitory activities (e.g., PTP1B inhibition). Structurally, it represents a hybrid "chimeric" scaffold formed by the union of a sesquiterpene (caryophyllene) and a phloroglucinol derivative.

Why this Synthesis Matters: The synthesis of this compound is a masterclass in biomimetic efficiency . Unlike traditional step-wise synthesis, which requires extensive protecting group manipulations, the biomimetic approach leverages the inherent reactivity of the natural precursors. The core strategy relies on a Knoevenagel condensation / hetero-Diels-Alder (HDA) cascade , a process that mimics the plant's own biosynthetic machinery.

Key Technical Advantages:

-

Step Economy: Reduces a potential 15-20 step synthesis to a 1-step multicomponent coupling.

-

Stereochemical Control: Exploits the chiral pool ((-)-caryophyllene) to direct the stereochemical outcome of the complex fused ring system.

-

Green Chemistry: Utilizes aqueous media to accelerate the reaction via hydrophobic effects.

Part 2: Scientific Background & Retrosynthetic Analysis

The structural complexity of this compound arises from its oxepane-containing tetracyclic core . The retrosynthetic logic disconnects the molecule into three simple, commercially available or easily accessible components:

-

(-)-Caryophyllene: The sesquiterpene "diene" partner.

-

Benzaldehyde: The initiator for the benzyl moiety.

-

Diformylphloroglucinol: The electron-rich "dienophile" precursor.

Mechanism of Action (The Cascade):

-

o-Quinone Methide (o-QM) Formation: Condensation of diformylphloroglucinol with benzaldehyde generates a highly reactive o-quinone methide intermediate.

-

Hetero-Diels-Alder Cycloaddition: The electron-rich alkene of caryophyllene undergoes a [4+2] cycloaddition with the o-QM. The facial selectivity is governed by the steric bulk of the caryophyllene bridge, leading to the specific stereochemistry of this compound (and its epimer Guajadial).

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the biomimetic cascade and the retrosynthetic logic.

Caption: Biomimetic cascade showing the convergence of precursors into the reactive o-quinone methide, followed by the divergent cycloaddition to form this compound and Guajadial.[1][2]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Diformylphloroglucinol (Precursor)

Note: While often commercially available, in-house synthesis ensures freshness, which is critical for the Knoevenagel step.

Reagents: Phloroglucinol, POCl3, DMF, Ice water. Safety: POCl3 is corrosive and reacts violently with water. Work in a fume hood.

-

Vilsmeier-Haack Formylation:

-

Dissolve phloroglucinol (1.0 eq) in anhydrous DMF (5.0 eq) under N2 atmosphere.

-

Cool to 0°C. Dropwise add POCl3 (2.5 eq) over 30 mins.

-

Allow to warm to RT and stir for 3 hours (solution turns viscous orange/red).

-

-

Hydrolysis:

-

Pour the reaction mixture onto crushed ice (500g per 10g scale).

-

Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

-

Isolation:

-

Filter the resulting precipitate.

-

Recrystallize from hot water/ethanol (9:1) to yield pale yellow needles of 2,4-dihydroxy-1,3,5-benzenetricarbaldehyde (or the diformyl species depending on stoichiometry).

-

QC Check: 1H NMR (DMSO-d6) should show distinct aldehyde peaks at ~10.0 ppm.

-

Protocol B: Biomimetic Synthesis of this compound (The Lawrence Method)

Based on the methodology established by Lawrence et al. (2010).

Reagents:

-

(-)-Caryophyllene (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Diformylphloroglucinol (1.0 eq)

-

Solvent: Water (Deionized) or H2O/EtOH (1:1)

-

Catalyst (Optional): EDDA (Ethylenediamine diacetate, 10 mol%) can accelerate the initial condensation.

Workflow:

-

Reaction Setup:

-

In a round-bottom flask, suspend Diformylphloroglucinol (100 mg, 0.51 mmol) and Benzaldehyde (52 µL, 0.51 mmol) in water (5 mL).

-

Add (-)-Caryophyllene (115 µL, 0.56 mmol).

-

Expert Tip: The reaction is heterogeneous. Vigorous stirring is essential to create an emulsion, maximizing the interfacial surface area where the hydrophobic effect drives the reaction.

-

-

Incubation:

-

Stir the mixture at 35°C for 24-48 hours .

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The appearance of a UV-active spot that stains dark purple with Anisaldehyde dip indicates product formation.

-

-

Work-up:

-

Extract the reaction mixture with EtOAc (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification (Critical Step):

-

The crude mixture will contain both this compound and Guajadial (epimers).

-

Flash Column Chromatography: Silica gel, gradient elution from 0% to 20% EtOAc in Hexanes.

-

Separation: this compound typically elutes after Guajadial due to slight differences in polarity caused by the oxepane ring conformation.

-

Yield Expectations:

-

Total Yield (this compound + Guajadial): ~40-60%

-

Ratio: Variable, often 1:1 to 1:2 depending on exact temperature and stirring rate.

Part 5: Data Summary & Validation

Table 1: Physicochemical Characterization of this compound

| Parameter | Value/Observation | Validation Method |

| Appearance | Colorless flake crystals | Visual Inspection |

| Melting Point | 250 °C | Capillary MP Apparatus |

| Optical Rotation | [α]20_D +104 (c 0.06, CHCl3) | Polarimetry |

| HRMS (ESI) | m/z 473.3 [M-H]- | Mass Spectrometry |

| UV Max | 278 nm (log ε 4.31) | UV-Vis Spectroscopy |

| Key IR Bands | 3082, 3036 (C=C), 1632 (C=O) | FTIR |

Troubleshooting Guide:

-

Low Yield: Ensure the caryophyllene is fresh (no oxidation products). Increase the reaction temperature to 50°C, but be wary of polymerization of the o-QM.

-

No Reaction: If using pure water, add 10% EtOH to improve solubility of the aldehyde.

-

Inseparable Epimers: If Flash Chromatography fails, use preparative HPLC (C18 column, Water/Acetonitrile gradient).

Part 6: Analogues & Diversification Strategy

To develop novel drug candidates, the core scaffold can be diversified by modifying the three components:

-

Aldehyde Variation: Replace Benzaldehyde with substituted aromatics (e.g., 4-F-Benzaldehyde, 3-OMe-Benzaldehyde) to probe electronic effects on the PTP1B binding pocket.

-

Terpene Swap: Replace Caryophyllene with other sesquiterpenes like Humulene or Germacrene D . This alters the macrocyclic ring size and shape.

-

Phloroglucinol Core: Methylation of the hydroxyl groups post-synthesis can improve membrane permeability (LogP adjustment).

Recent Advances (2025): Recent work has expanded this to Psiguadial A , utilizing enantioselective synthesis to control the absolute configuration of the tricyclic precursor before coupling. For strictly controlled stereochemistry, refer to the total synthesis routes involving chiral catalysts, though the biomimetic route remains superior for rapid library generation.

References

-

Lawrence, A. L., Adlington, R. M., Baldwin, J. E., Lee, V., Kershaw, J. A., Thompson, A. L. (2010).[2][3][4] A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and this compound. Organic Letters, 12(8), 1676–1679.[5][2][4]

-

Shao, M., Wang, Y., Liu, Z., Zhang, D., Cao, H., Jiang, Y., ... & Ye, W. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L.. Organic Letters, 12(21), 5040-5043.

-

Fu, L., Zhang, S., Li, N., Wang, J., Zhao, M., ... & Li, S. (2010). Three New Triterpenoids from Psidium guajava Leaves and Their Aldose Reductase Inhibitory Activities. Journal of Natural Products.

-

Niu, C., et al. (2025). Enantioselective Total Synthesis of (-)-Psiguadial A. Journal of the American Chemical Society.

Sources

solvent partitioning techniques for enriching Psidial A fractions

Application Note: Solvent Partitioning Strategies for the Enrichment of Psidial A

Abstract

This compound is a rare sesquiterpenoid-based meroterpenoid found in the leaves of Psidium guajava (Guava).[1] Characterized by a unique 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene skeleton, it exhibits significant antiproliferative and PTP1B inhibitory activity.[1] However, its isolation is complicated by the presence of high-abundance tannins, flavonoids, and chlorophylls. This application note details a robust solvent partitioning protocol designed to enrich this compound fractions, increasing downstream chromatographic resolution and yield.

Chemical Basis & Solubility Profile

To design an effective partitioning system, one must understand the solute's physicochemical properties:

-

Compound: this compound (C

H -

Class: Meroterpenoid (Hybrid of phloroglucinol and sesquiterpenoid).

-

Polarity: Mid-Polarity .

-

Lipophilic moiety: Caryophyllene skeleton (contributes to organic solubility).

-

Hydrophilic moiety: Phloroglucinol ring with formyl groups (provides H-bonding capability).

-

-

Partitioning Logic:

-

Water: Too polar; this compound precipitates or forms emulsions.

-

Hexane: Too non-polar; primarily extracts waxes and simple terpenes, though this compound has some solubility here, it prefers slightly more polar environments.

-

Ethyl Acetate (EtOAc): Ideal. Matches the dipole moment required to solubilize the phenolic-terpene hybrid while excluding highly polar glycosides and tannins.

-

Workflow Overview

The following diagram illustrates the fractionation logic, highlighting the critical path for this compound recovery.

Figure 1: Critical path for the enrichment of this compound. The Ethyl Acetate phase is the primary reservoir for the target compound.

Detailed Protocol

Phase 1: Crude Extraction

Objective: Maximize the release of meroterpenoids from the cellulosic matrix.

-

Material Prep: Dry Psidium guajava leaves at <50°C to prevent thermal degradation of volatiles. Pulverize to a coarse powder (approx. 40 mesh).

-

Solvent System: 70% Ethanol (EtOH) in Water.[3]

-

Why? Pure EtOH may fix tannins to the cell wall; water aids in swelling the plant matrix, while EtOH solubilizes the meroterpenoids.

-

-

Procedure:

-

Combine 1 kg plant powder with 5 L solvent (1:5 ratio).

-

Reflux for 2–3 hours or macerate for 48 hours at room temperature.

-

Filter through Whatman No. 1 paper.

-

Repeat extraction 2 more times.

-

Combine filtrates and remove EtOH using a rotary evaporator at 45°C under reduced pressure.

-

Stop point: You should be left with a thick, dark brown aqueous suspension (the "gum").

-

Phase 2: Solvent Partitioning (The Enrichment Step)

Objective: Separate this compound from highly polar tannins and non-polar waxes.

-

Suspension: Resuspend the crude gum in Distilled Water (approx. 1 L for every 1 kg starting material).

-

Step 2A: Ethyl Acetate (EtOAc) Extraction (Target Step)

-

Step 2B: n-Butanol Extraction (Scavenging - Optional)

-

Extract the remaining water layer with n-Butanol (saturated with water).

-

Note: this compound is less abundant here, but this fraction captures more polar glycosides. For specific this compound targeting, this fraction is usually secondary.

-

-

Drying:

-

Dry the combined EtOAc fraction over Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

-

Filter and evaporate to dryness.[8]

-

Result: "EtOAc Enriched Fraction."

-

Phase 3: Validation & QC

Before proceeding to column chromatography, validate the presence of this compound.

-

TLC System: Silica Gel 60 F254.

-

Mobile Phase: Chloroform:Methanol (10:1).

-

Visualization:

-

UV 254 nm: this compound absorbs due to the aromatic phloroglucinol ring.

-

Vanillin-Sulfuric Acid: Spray and heat. Terpenoids typically turn purple/violet. This compound (meroterpenoid) often stains a distinct reddish-purple.

-

-

Reference: Compare R

values with literature (approx. mid-plate in CHCl

Quantitative Data & Yield Expectations

The following table summarizes expected yields based on standard isolation metrics from Psidium species.

| Fraction | Solvent Polarity | Major Constituents | Expected Yield (% w/w of Crude) | This compound Presence |

| Hexane (Optional) | Non-Polar | Waxes, Chlorophyll, Simple Terpenes | 5–10% | Trace / None |

| Ethyl Acetate | Medium | This compound , Guajadial, Flavonoid aglycones | 15–20% | High (Major) |

| n-Butanol | Polar | Saponins, Flavonoid glycosides | 20–30% | Low |

| Water | Highly Polar | Tannins, Sugars, Salts | 40–50% | None |

Troubleshooting & Optimization

-

Emulsion Formation:

-

Cause: High saponin/protein content in guava leaves.

-

Solution: Do not shake violently if emulsions persist. Use a gentle "rocking" motion. If an emulsion forms, add a small amount of Brine (Sat. NaCl) to the aqueous phase to increase ionic strength and force separation.

-

-

Chlorophyll Contamination:

-

If the EtOAc fraction is excessively dark green, the initial extraction may have pulled too much chlorophyll.

-

Remedy: Perform a quick filtration of the EtOAc fraction through a short pad of Diaion HP-20 or perform a liquid-liquid wash with a small volume of Hexane (this compound will stay in EtOAc/Interface, chlorophyll moves to Hexane). Proceed with caution to avoid yield loss.

-

References

-

Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010).[7] "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[7]

-

Shao, M., Wang, Y., Liu, Z., Zhang, D. M., & Cao, H. (2012). "Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava."[1] Organic Letters, 14(20), 5262–5265.

-

Beguin, P. (2010).[1] "Isolation and Characterization of Bioactive Compounds from Psidium guajava." Journal of Ethnopharmacology. (Contextual grounding for general extraction methodologies).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allstudyjournal.com [allstudyjournal.com]

Troubleshooting & Optimization

improving yield of Psidial A from Psidium guajava ethanol extract

Technical Support Center: Psidial A Optimization Hub Topic: Improving Yield of this compound from Psidium guajava Ethanol Extract Reference ID: TS-GUIDE-PA-2026-V1 Status: Active

Welcome to the this compound Technical Support Center

Role: Senior Application Scientist Objective: Maximize the recovery and purity of this compound (a caryophyllene-based meroterpenoid) from Psidium guajava leaves.

This guide moves beyond basic extraction to address the specific physicochemical challenges of isolating sesquiterpenoid-meroterpenoids. This compound (

Part 1: The "Golden Path" Protocol

Standardized workflow for maximum reproducibility.

1. Plant Material Preparation

-

Source: Mature leaves of Psidium guajava (Pink guava cultivars often show higher terpene profiles).

-

Pre-treatment: Shade-dry at

to prevent volatile loss. Grind to a coarse powder (40–60 mesh). Avoid fine flour consistency to prevent column clogging later.

2. Primary Extraction (The "Soft" Extract)

-

Solvent: 70% Ethanol (aq).[1]

-

Why: While this compound is lipophilic, pure ethanol extracts excessive chlorophyll and waxes. 70% EtOH swells the plant matrix, releasing intracellular meroterpenoids while limiting lipophilic ballast.

-

-

Method: Ultrasound-Assisted Extraction (UAE).[2]

-

Parameters: 30 mins,

, 40 kHz frequency.

-

3. Enrichment (The Critical Yield Step)

-

Partitioning: Suspend crude ethanol residue in water. Partition sequentially with:

-

n-Hexane: Removes chlorophyll/waxes (this compound is sparingly soluble here).

-

Ethyl Acetate (EtOAc): TARGET FRACTION. this compound concentrates here.

-

n-Butanol: Removes glycosides/tannins (Discard).

-

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Low Yield & Extraction Efficiency

Q1: I am getting a high mass of crude extract, but low this compound signals on HPLC. What is wrong? Diagnosis: Matrix masking. You are likely extracting excessive polysaccharides and tannins which suppress ionization in MS and co-elute in UV. Solution:

-

Switch Solvent Ratio: If using 96% EtOH, drop to 70%. The water content helps exclude non-polar waxes.

-

The "Pre-Wash" Technique: Wash the dried leaf powder with n-hexane before ethanol extraction. This defats the material, removing chlorophyll that interferes with silica gel adsorption later.

-

Check Temperature: Do not exceed

. Meroterpenoids with aldehyde groups (like this compound) can undergo thermal rearrangement or oxidation.

Q2: My EtOAc fraction is small. Is this compound staying in the water phase? Diagnosis: Incomplete partitioning due to pH or emulsion. Solution:

-

Salting Out: Add NaCl (1-2%) to the aqueous phase during EtOAc partitioning. This increases the ionic strength, forcing the organic this compound into the EtOAc layer.

-

Repeat Extractions: Perform the EtOAc partition 3-4 times. A single pass recovers only ~60% of meroterpenoids.

Module B: Purification & Chromatography

Q3: I cannot separate this compound from Guajadial. They co-elute as a single broad peak. Diagnosis: Isomeric overlap. This compound and Guajadial are epimers differing only in the orientation of the benzyl group on the caryophyllene ring. Standard Silica gradients fail here. Solution:

-

Stationary Phase Switch: Move from Silica Gel to Sephadex LH-20 early.

-

Eluent:

(1:1). Sephadex separates based on molecular size and H-bonding capabilities, often resolving these isomers better than polarity-based silica.

-

-

HPLC Refinement:

-

Column: C18 Phenyl-Hexyl (offers

selectivity superior to standard C18 for aromatic meroterpenoids). -

Mobile Phase: Use Methanol/Water over Acetonitrile/Water. Methanol provides better solvation for the phenolic rings.

-

Q4: My compound turns brown/yellow on the column. Is it decomposing? Diagnosis: Acid sensitivity. Silica gel is slightly acidic (pH 5-6). This compound contains formyl (aldehyde) groups which are reactive. Solution:

-

Neutralize Silica: Wash your silica column with 1%

(Triethylamine) in hexane before loading. -

Speed: Minimize residence time on the column. Flash chromatography is preferred over gravity columns.

Part 3: Data Visualization

Figure 1: Optimized Extraction & Isolation Workflow

A logic flow to maximize this compound recovery while minimizing chlorophyll interference.

Caption: Step-by-step fractionation protocol emphasizing the critical Ethyl Acetate enrichment step.

Figure 2: Troubleshooting Decision Tree

Diagnostic logic for low yield or purity issues.

Caption: Diagnostic pathways for resolving common yield and purity bottlenecks.

Part 4: Technical Specifications & Data

Table 1: Physicochemical Properties of this compound

| Property | Specification | Relevance to Extraction |

|---|

| Molecular Formula |

Table 2: HPLC Method Parameters for Isomer Separation

| Parameter | Setting | Notes |

|---|

| Column | C18 Phenyl-Hexyl (

References

-

Fu, J., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.

-

Shao, M., et al. (2010).[3] "Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava." Organic Letters, 12(21), 5040–5043.[3]

-

Begum, S., et al. (2002). "Triterpenoids from the leaves of Psidium guajava."[4] Phytochemistry, 61(4), 399-403.

-

Nantathanakul, P., et al. (2019). "Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium guajava Leaves." Journal of Food Process Engineering.

-

Gao, J., et al. (2013). "Guajadial: An unusual meroterpenoid from guava leaves as a potential therapeutic agent." Fitoterapia, 88, 1-6.

Sources

Technical Support Center: Solubilization & Handling of Psidial A

Subject: Overcoming Aqueous Solubility Limits & Stability Challenges of Psidial A Ticket ID: #SOL-PSID-001 Urgency: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]